molecular formula C6H12ClNO B6189287 2-oxa-6-azabicyclo[3.2.1]octane hydrochloride CAS No. 2648947-59-3

2-oxa-6-azabicyclo[3.2.1]octane hydrochloride

Cat. No. B6189287
CAS RN: 2648947-59-3
M. Wt: 149.6
InChI Key:
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Description

The 2-oxa-6-azabicyclo[3.2.1]octane scaffold is a nitrogen-containing heterocycle . It has significant potential in the field of drug discovery . This core has been applied as a key synthetic intermediate in several total syntheses . Its unique structure can make it a challenging scaffold to acquire .


Synthesis Analysis

The synthesis of 2-oxa-6-azabicyclo[3.2.1]octane has been a subject of research . This core has been applied as a key synthetic intermediate in several total syntheses . The synthetic approaches to access this bicyclic architecture have been summarized in several reviews .


Molecular Structure Analysis

The 2-oxa-6-azabicyclo[3.2.1]octane system consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring . This unique structure has gained significant interest due to its synthetic and pharmacological potential .


Chemical Reactions Analysis

The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities . A switch of exo/endo-selectivity was observed depending on the diazo substrates .


Physical And Chemical Properties Analysis

The empirical formula of 2-oxa-6-azabicyclo[3.2.1]octane hydrochloride is C6H12ClNO . Its molecular weight is 149.62 .

Safety and Hazards

The safety data sheet indicates that 2-oxa-6-azabicyclo[3.2.1]octane hydrochloride may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to use personal protective equipment, avoid dust formation, and avoid breathing vapors, mist, or gas .

Future Directions

The 2-oxa-6-azabicyclo[3.2.1]octane scaffold has significant potential in the field of drug discovery . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention . Future directions may include the development of new synthetic methodologies and applications in the synthesis of bioactive molecules .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-oxa-6-azabicyclo[3.2.1]octane hydrochloride involves the cyclization of a precursor compound containing a nitrogen and oxygen atom. The cyclization reaction is carried out in the presence of a suitable acid catalyst to form the desired product.", "Starting Materials": [ "2-aminoethanol", "2-chloroacetic acid", "sodium hydroxide", "hydrochloric acid", "diethyl ether" ], "Reaction": [ "Step 1: Dissolve 2-aminoethanol in water and add sodium hydroxide to adjust the pH to 9-10.", "Step 2: Add 2-chloroacetic acid to the solution and stir for 1 hour at room temperature.", "Step 3: Acidify the solution with hydrochloric acid to pH 1-2.", "Step 4: Extract the product with diethyl ether and dry over anhydrous magnesium sulfate.", "Step 5: Concentrate the solution to obtain the precursor compound.", "Step 6: Dissolve the precursor compound in a suitable solvent and add a catalytic amount of acid catalyst.", "Step 7: Heat the reaction mixture to reflux for several hours.", "Step 8: Cool the reaction mixture and extract the product with hydrochloric acid.", "Step 9: Concentrate the solution and crystallize the product to obtain 2-oxa-6-azabicyclo[3.2.1]octane hydrochloride." ] }

CAS RN

2648947-59-3

Molecular Formula

C6H12ClNO

Molecular Weight

149.6

Purity

95

Origin of Product

United States

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